4-Hydroxy-1-methylpiperidine-4-carbonyl chloride
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Overview
Description
4-Hydroxy-1-methylpiperidine-4-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group, a methyl group, and a carbonyl chloride group attached to the piperidine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride typically involves the chlorination of 4-Hydroxy-1-methylpiperidine. One common method is the reaction of 4-Hydroxy-1-methylpiperidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Hydroxy-1-methylpiperidine+SOCl2→4-Hydroxy-1-methylpiperidine-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (PCC), solvent (dichloromethane), room temperature.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the carbonyl chloride group.
Ketones: Formed by oxidation of the hydroxyl group.
Scientific Research Applications
4-Hydroxy-1-methylpiperidine-4-carbonyl chloride is used in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and histamine receptor antagonists.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Research: It is employed in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Chemical Synthesis: It is a versatile building block in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize kinase inhibitors that block the activity of kinases involved in cell signaling pathways . The molecular targets and pathways involved vary depending on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methylpiperidine: Lacks the carbonyl chloride group but shares the hydroxyl and methyl groups.
1-Methyl-4-piperidinol: Similar structure but without the carbonyl chloride group.
4-Hydroxy-1-methyl-4-piperidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-Hydroxy-1-methylpiperidine-4-carbonyl chloride is unique due to the presence of both a hydroxyl group and a carbonyl chloride group on the piperidine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGVGEBRASSOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664651 |
Source
|
Record name | 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87752-57-6 |
Source
|
Record name | 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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